molecular formula C15H17ClN4O3S B2685679 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-chlorobenzyl)acetamide CAS No. 921822-04-0

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-chlorobenzyl)acetamide

Cat. No.: B2685679
CAS No.: 921822-04-0
M. Wt: 368.84
InChI Key: QTQXIPZXKZBHPC-UHFFFAOYSA-N
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Description

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-chlorobenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a chlorobenzyl group, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-chlorobenzyl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound under mild conditions.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached via a nucleophilic substitution reaction, where the imidazole-thioether intermediate reacts with 2-chlorobenzyl chloride.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amino group with acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors could make it useful in elucidating biological pathways.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with biological targets relevant to certain diseases, such as cancer or infectious diseases.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a candidate for various industrial processes.

Mechanism of Action

The mechanism by which 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-chlorobenzyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-fluorobenzyl)acetamide
  • 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-bromobenzyl)acetamide

Uniqueness

Compared to similar compounds, 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-chlorobenzyl)acetamide may exhibit unique properties due to the presence of the chlorobenzyl group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its fluorinated or brominated analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-chlorobenzyl)acetamide is a complex organic compound that exhibits significant biological activity, particularly in the realm of medicinal chemistry. This compound features an imidazole ring, a thioether linkage, and a chlorobenzyl moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H20ClN4O3SC_{16}H_{20}ClN_{4}O_{3}S, with a molecular weight of approximately 364.4 g/mol. The structural characteristics include:

  • Imidazole Ring : Known for its role in various biological activities, including enzyme inhibition.
  • Thioether Linkage : This functional group can enhance the compound's interaction with biological targets.
  • Chlorobenzyl Group : This moiety may increase lipophilicity, aiding in membrane permeability.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The proposed mechanism includes:

  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes.
  • Protein Binding : The thioether and chlorobenzyl groups may enhance binding affinity to certain proteins or receptors, leading to altered cellular responses.

Antimicrobial Properties

Research indicates that compounds with imidazole structures often exhibit antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including resistant strains.

Anticancer Activity

Studies have demonstrated that imidazole-based compounds can inhibit cancer cell proliferation. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis. For example, compounds with similar scaffolds have been evaluated in vitro for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Case Studies and Research Findings

A series of studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Activity :
    • A study published in MDPI highlighted the efficacy of imidazole derivatives against multi-drug resistant bacteria, demonstrating a minimum inhibitory concentration (MIC) as low as 8 µg/mL for some derivatives .
  • Anticancer Evaluation :
    • In a study evaluating the cytotoxic effects on various cancer cell lines, compounds structurally similar to this compound exhibited IC50 values ranging from 10 µM to 50 µM depending on the cell line tested .
  • Mechanistic Insights :
    • Research has indicated that the presence of the thioether linkage enhances the ability of these compounds to form reactive metabolites that can covalently bind to target proteins, thereby inhibiting their function .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamideLacks chlorobenzyl groupModerate antimicrobial activity
N-(2-chlorobenzyl)acetamideLacks imidazole and thioetherLimited biological activity

Properties

IUPAC Name

2-[2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3S/c16-12-4-2-1-3-10(12)5-18-14(23)9-24-15-19-6-11(8-21)20(15)7-13(17)22/h1-4,6,21H,5,7-9H2,(H2,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQXIPZXKZBHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC=C(N2CC(=O)N)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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